molecular formula C11H9BrN2O2 B13668325 Methyl 2-amino-5-bromoquinoline-3-carboxylate

Methyl 2-amino-5-bromoquinoline-3-carboxylate

Cat. No.: B13668325
M. Wt: 281.10 g/mol
InChI Key: KNAHVVGDNMUJNR-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromoquinoline-3-carboxylate is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, offers opportunities for research and development in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-bromoquinoline-3-carboxylate typically involves the reaction of 2-amino-5-bromoquinoline with methyl chloroformate. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced quinoline derivatives.

Scientific Research Applications

Methyl 2-amino-5-bromoquinoline-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromoquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromoquinoline-2-carboxylate
  • 2-Amino-5-bromoquinoline
  • Methyl 2-aminoquinoline-3-carboxylate

Uniqueness

Methyl 2-amino-5-bromoquinoline-3-carboxylate is unique due to the presence of both amino and bromo groups on the quinoline ring. This combination allows for diverse chemical modifications and enhances its potential for various applications. Compared to similar compounds, it offers a broader range of reactivity and biological activity .

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

methyl 2-amino-5-bromoquinoline-3-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)7-5-6-8(12)3-2-4-9(6)14-10(7)13/h2-5H,1H3,(H2,13,14)

InChI Key

KNAHVVGDNMUJNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C=CC=C(C2=C1)Br)N

Origin of Product

United States

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